Sodium cobaltous cyanide
Description
Sodium cobaltous cyanide, also known as sodium cobaltocyanide, is a coordination complex with the chemical formula Na₄[Co(CN)₆]. It belongs to the class of cobalt(II) cyanide complexes, where six cyanide (CN⁻) ligands are coordinated around a central cobalt ion in the +2 oxidation state. This compound is characterized by its instability in aqueous solutions, where it is readily oxidized to cobalticyanide ([Co(CN)₆]³⁻) in the presence of air or oxidizing agents . Its applications are primarily confined to specialized chemical research, such as catalysis and metalloprotein studies, due to its redox-sensitive nature .
Properties
CAS No. |
14217-00-6 |
|---|---|
Molecular Formula |
C6CoN6Na4 |
Molecular Weight |
307.00 g/mol |
IUPAC Name |
tetrasodium;cobalt(2+);hexacyanide |
InChI |
InChI=1S/6CN.Co.4Na/c6*1-2;;;;;/q6*-1;+2;4*+1 |
InChI Key |
HUHSPCVHOCYNPO-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Co+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cobaltous cyanide can be synthesized through various methods. One common approach involves the reaction of cobalt(II) salts with sodium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{Co}^{2+} + 4\text{CN}^- \rightarrow \text{[Co(CN)_4]}^{2-} ] The resulting complex is then combined with sodium ions to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt(II) chloride with sodium cyanide under controlled conditions. The reaction is carried out in a closed system to prevent the release of toxic cyanide gas. The product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Cobalt-Cyanide Binding Mechanisms
Cobalt complexes exhibit distinct mechanisms for cyanide neutralization, depending on oxidation state and ligand environment:
-
Cobalt(II) Complexes :
Cobalt in the +2 oxidation state (e.g., CoCl₂) directly binds free cyanide ions (CN⁻) to form stable complexes, bypassing intermediate steps like methemoglobin formation. This process reverses ATP depression in biological systems by sequestering toxic CN⁻ . -
Cobalt(III) Complexes :
Reduced forms (e.g., Co(II)N₄[11.3.1], a Schiff-base macrocycle) rapidly bind cyanide under physiological conditions. The reaction follows a cooperative, pH-dependent mechanism:
Reaction Kinetics
Key kinetic parameters for cyanide scavenging by cobalt complexes:
| Parameter | Value (25°C, pH 7.4) | Context | Source |
|---|---|---|---|
| (M⁻¹s⁻¹) | Co(II)N₄[11.3.1] + HCN | ||
| (M⁻¹s⁻¹) | Co(II)N₄[11.3.1] + CN⁻ | ||
| Oxidation by O₂ (M⁻¹s⁻¹) | Co(II)N₄[11.3.1] oxidation |
-
pH Dependence : Reaction rates increase with pH due to deprotonation of HCN () .
-
Redox Modulation : Ascorbate reduces Co(III) to Co(II), enhancing cyanide-binding capacity .
Thermodynamic and Spectroscopic Insights
-
EPR Studies : Co(II)N₄[11.3.1] shows transient EPR signals upon cyanide binding, indicating rapid electron transfer and oxidation to EPR-silent Co(III) species .
-
Cooperativity : Cyanide binding to Co(II)N₄[11.3.1] is cooperative (Hill coefficient ), favoring formation of dicyano complexes .
Comparative Efficacy of Antidotes
Cobalt complexes outperform traditional cyanide antidotes (e.g., sodium thiosulfate) in reaction speed and stoichiometry:
| Antidote | Mechanism | Efficacy (ATP Recovery) | Source |
|---|---|---|---|
| CoCl₂ | Direct CN⁻ complexation | High | |
| Co(II)N₄[11.3.1] | Cooperative CN⁻ binding | Highest | |
| Sodium thiosulfate | Enzymatic conversion to SCN⁻ | Moderate |
Biological Relevance
Scientific Research Applications
Sodium cobaltous cyanide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a reagent in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: this compound is used in electroplating, metal finishing, and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which sodium cobaltous cyanide exerts its effects involves the interaction of the cyanide ions with metal centers and biological molecules. Cyanide ions can inhibit enzymes by binding to metal ions in their active sites, disrupting cellular respiration and other metabolic processes. The compound’s effects are mediated through its ability to form stable complexes with various metal ions.
Comparison with Similar Compounds
Chemical Structure and Stability
Sodium Cobaltous Cyanide (Na₄[Co(CN)₆])
- Structure : Octahedral coordination geometry with Co²⁺ at the center and six CN⁻ ligands.
- Stability : Highly unstable in aqueous solutions; undergoes rapid oxidation to cobalticyanide ([Co(CN)₆]³⁻) under ambient conditions. The sodium salt forms violet crystals but decomposes upon exposure to air .
Sodium Cyanide (NaCN)
- Structure : Ionic compound composed of Na⁺ and CN⁻ ions.
- Stability : Stable in dry conditions but hydrolyzes in water to release toxic HCN gas. Widely used in gold mining due to its ability to form soluble gold-cyanide complexes .
Potassium Cobaltocyanide (K₄[Co(CN)₆])
- Structure : Analogous to Na₄[Co(CN)₆] but with K⁺ counterions.
- Stability : Similar instability to the sodium variant; both salts exhibit deep red solutions and susceptibility to oxidation .
Cobalticyanide Salts (e.g., Na₃[Co(CN)₆])
- Structure : Co³⁺ center with six CN⁻ ligands.
- Stability : More stable than cobaltocyanides, making them preferable for industrial applications like electroplating .
Potassium Cyanide (KCN)
- Structure : Ionic, like NaCN, with K⁺ and CN⁻ ions.
- Reactivity : Nearly identical to NaCN in toxicity and applications but preferred in某些 organic syntheses due to solubility differences .
Key Findings :
- Sodium cyanide dominates industrial use due to its cost-effectiveness and stability, whereas cobaltocyanides are niche research tools.
- Its mechanism involves binding cyanide ions to form less toxic cobalt-cyanide complexes, but its efficacy is inferior to traditional antidotes like sodium nitrite/thiosulfate .
Toxicity and Antidotal Efficacy
Research Insights :
- In sheep models, cobaltous chloride (10.6 mg/kg) combined with sodium thiosulfate increased the median lethal dose (LD₅₀) of cyanide by 85%, though it was less effective than the classic nitrite-thiosulfate combination .
- Sodium cyanide’s market dominance (see Table 1) underscores its industrial importance despite its hazards, with global production exceeding 500,000 metric tons annually .
Table 1: Comparative Properties of Key Cyanide Compounds
| Property | Na₄[Co(CN)₆] | NaCN | K₄[Co(CN)₆] | CoCl₂ |
|---|---|---|---|---|
| Formula | Na₄Co(CN)₆ | NaCN | K₄Co(CN)₆ | CoCl₂ |
| Structure | Coordination complex | Ionic salt | Coordination complex | Ionic salt |
| Stability | Low (oxidizes) | High (if dry) | Low | High |
| Primary Use | Research | Mining, synthesis | Research | Antidote, catalyst |
| Toxicity (LD₅₀) | Not established | 6–10 mg/kg (oral) | Not established | 150 mg/kg (mice) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
